molecular formula C23H24N2O4 B12207793 (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide

(Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide

Cat. No.: B12207793
M. Wt: 392.4 g/mol
InChI Key: ANIFUBFDNVFJEE-PDGQHHTCSA-N
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Description

(Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a dioxoloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide typically involves multiple steps:

    Formation of the Dioxoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxoloisoquinoline structure.

    Introduction of the Ylidene Group: The ylidene group is introduced through a condensation reaction, often using aldehydes or ketones as starting materials.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxoloisoquinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a saturated alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(1-(7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-4-methyl-2-oxopentan-3-yl)benzamide: This compound is unique due to its specific structure and functional groups.

    Other Dioxoloisoquinoline Derivatives: These compounds share the dioxoloisoquinoline core but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the dioxoloisoquinoline core with the ylidene and benzamide groups. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(1Z)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-4-methyl-2-oxopentan-3-yl]benzamide

InChI

InChI=1S/C23H24N2O4/c1-14(2)22(25-23(27)15-6-4-3-5-7-15)19(26)12-18-17-11-21-20(28-13-29-21)10-16(17)8-9-24-18/h3-7,10-12,14,22,24H,8-9,13H2,1-2H3,(H,25,27)/b18-12-

InChI Key

ANIFUBFDNVFJEE-PDGQHHTCSA-N

Isomeric SMILES

CC(C)C(C(=O)/C=C\1/C2=CC3=C(C=C2CCN1)OCO3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)C=C1C2=CC3=C(C=C2CCN1)OCO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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